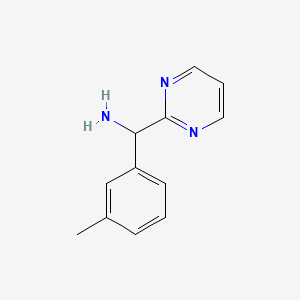

Pyrimidin-2-yl(m-tolyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(3-methylphenyl)-pyrimidin-2-ylmethanamine |

InChI |

InChI=1S/C12H13N3/c1-9-4-2-5-10(8-9)11(13)12-14-6-3-7-15-12/h2-8,11H,13H2,1H3 |

InChI Key |

MYNIIKCYSVRBHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=NC=CC=N2)N |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Pyrimidin 2 Yl M Tolyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Detailed experimental ¹H NMR data, including chemical shifts (δ) and coupling constants (J) for the protons of Pyrimidin-2-yl(m-tolyl)methanamine, are not available in the surveyed literature. Such data would be crucial for identifying the electronic environment of each proton and their spatial relationships within the molecule.

Carbon-13 NMR (¹³C NMR) Analysis for Backbone Elucidation

Specific ¹³C NMR spectral data for this compound, which would reveal the chemical shifts of each carbon atom and thus provide insight into the carbon framework of the molecule, could not be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Information from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is not published for this compound. These advanced techniques are essential for unambiguously assigning proton and carbon signals and mapping the covalent bond network.

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed experimental Infrared (IR) spectrum of this compound, which would identify the characteristic vibrational frequencies of its functional groups (such as N-H and C-N stretching of the amine, and aromatic C-H and C=N vibrations of the pyrimidine (B1678525) and tolyl rings), is not available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound is known to be 199.25 g/mol , detailed high-resolution mass spectrometry data and fragmentation patterns are not described in the available literature. bldpharm.com This information would be vital for confirming the molecular formula and understanding the compound's fragmentation pathways under mass spectrometric conditions.

X-ray Crystallography for Solid-State Structure Determination

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. Therefore, definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions remains undetermined.

Chiroptical Spectroscopy

Given that this compound possesses a chiral center at the methanamine carbon, chiroptical spectroscopy would be a critical tool for the characterization of its enantiomers, should they be resolved. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would provide information on the three-dimensional arrangement of the atoms around the stereocenter.

In the absence of experimentally obtained chiroptical data in the public domain, a theoretical approach could be employed. Quantum mechanical calculations of the CD and ORD spectra for both the (R)- and (S)-enantiomers would predict their respective chiroptical properties. These calculated spectra would show mirror-image curves, which could then be compared with experimental data from a resolved sample to determine the absolute configuration.

The following table outlines the expected, though currently theoretical, chiroptical data for the enantiomers of this compound.

| Spectroscopic Technique | Predicted Observation for (R)-enantiomer | Predicted Observation for (S)-enantiomer |

| Optical Rotation (at a specific wavelength, e.g., 589 nm) | Positive (+) or Negative (-) specific rotation value | Equal and opposite specific rotation value to the (R)-enantiomer |

| Circular Dichroism (CD) Spectroscopy | Characteristic positive and/or negative Cotton effects at specific wavelengths | Mirror-image CD spectrum to the (R)-enantiomer |

The study of related chiral pyrimidine derivatives often reveals distinct chiroptical properties that are dependent on the nature and position of the substituents on the pyrimidine and aromatic rings.

Theoretical and Computational Investigations of Pyrimidin 2 Yl M Tolyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These methods provide a foundational understanding of a molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely utilized for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Pyrimidin-2-yl(m-tolyl)methanamine, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters. nih.govnih.gov

Illustrative Data Table: Optimized Geometrical Parameters

The following table is an example of the kind of data that would be generated from a DFT geometry optimization of this compound.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths (Å) | C-N (pyrimidine ring) | ~1.34 Å |

| C-C (tolyl ring) | ~1.39 Å | |

| C-N (amine linker) | ~1.47 Å | |

| C-H (aromatic) | ~1.08 Å | |

| Bond Angles (°) | C-N-C (pyrimidine ring) | ~116° |

| C-C-C (tolyl ring) | ~120° | |

| H-N-C (amine linker) | ~112° | |

| Dihedral Angles (°) | C(pyr)-C-N-C(tolyl) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is a critical framework for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.netwjarr.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. malayajournal.orgresearchgate.net FMO analysis for this compound would involve calculating the energies of these orbitals to predict its reactivity profile. nih.gov

Illustrative Data Table: Frontier Molecular Orbital Energies

This table provides an example of FMO data obtained from a DFT calculation.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net The MEP surface is color-coded to represent different potential values. Typically, regions of negative electrostatic potential (shown in red) are electron-rich and susceptible to electrophilic attack, often corresponding to lone pairs on heteroatoms like nitrogen. mdpi.comnih.gov Regions of positive electrostatic potential (shown in blue) are electron-deficient and are sites for nucleophilic attack, commonly found around hydrogen atoms attached to electronegative atoms. researchgate.net An MEP analysis of this compound would identify the nitrogen atoms of the pyrimidine (B1678525) ring as potential sites for electrophilic interaction. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, multiple conformers can exist, each with a different relative energy. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers that separate them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how its conformation might influence its biological activity or chemical properties.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior of this compound. These simulations provide insights into the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. This information is valuable for understanding how the molecule behaves in a realistic, dynamic context rather than as a static structure.

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) to define chemical concepts like atoms and bonds. wikipedia.orgresearchgate.netoup.com This topological analysis identifies critical points in the electron density, which are used to characterize the nature of atomic interactions. nih.gov

A key element of QTAIM is the analysis of Bond Critical Points (BCPs), which are points of minimum electron density along the path connecting two bonded nuclei (the bond path). wiley-vch.deias.ac.in The properties of the electron density at the BCP, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the type and strength of the chemical bond. researchgate.net For instance, a negative Laplacian value is characteristic of a shared-electron (covalent) interaction, while a positive value is typical of a closed-shell (ionic or van der Waals) interaction. researchgate.net Applying QTAIM to this compound would allow for a detailed characterization of all its intramolecular bonds. amercrystalassn.org

Illustrative Data Table: QTAIM Parameters at Bond Critical Points (BCPs)

This table is an example of data generated from a topological analysis of the electron density for representative bonds.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Character |

| C-C (tolyl ring) | ~0.31 | -0.95 | Covalent |

| C-N (pyrimidine ring) | ~0.35 | -1.10 | Polar Covalent |

| C-H | ~0.27 | -0.80 | Covalent |

| N-H | ~0.33 | -1.50 | Polar Covalent |

Electron Localization Function (ELF)

No studies detailing the Electron Localization Function (ELF) analysis for this compound were identified. This type of analysis would typically provide insights into the nature of chemical bonding within the molecule, distinguishing between covalent bonds, lone pairs, and core electrons.

Localized Orbital Locator (LOL)

Information regarding the Localized Orbital Locator (LOL) analysis of this compound is not available in the searched literature. A LOL analysis would offer a complementary perspective to ELF, illustrating regions of high kinetic energy density to reveal the spatial localization of electron pairs.

Reduced Density Gradient (RDG)

No research was found that performed a Reduced Density Gradient (RDG) analysis on this compound. This analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding the molecule's behavior in various environments.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR and IR spectra)

There are no available theoretical predictions for the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound in the public domain. Such theoretical spectra are typically generated using computational chemistry methods and are invaluable for interpreting and assigning experimental spectroscopic data.

Chemical Reactivity and Derivatization Strategies for Pyrimidin 2 Yl M Tolyl Methanamine Scaffold

Reactions at the Amine Nitrogen

The primary amine group in Pyrimidin-2-yl(m-tolyl)methanamine is a key handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and the formation of imine derivatives. These reactions allow for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this starting material.

Acylation and Sulfonylation

The nucleophilic nature of the primary amine makes it readily susceptible to acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, leads to the formation of the corresponding amides. This reaction is a fundamental transformation for introducing a variety of acyl groups. For instance, treatment of a primary amine with an acyl chloride typically proceeds via nucleophilic acyl substitution. youtube.com While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of primary amines suggests that it would readily react with various acylating agents. youtube.com

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the primary amine with sulfonyl chlorides. rsc.org These reactions are often carried out in the presence of a base to neutralize the HCl generated. The resulting sulfonamides are important bioisosteres of amides and are prevalent in many biologically active compounds. The choice of sulfonyl chloride allows for the introduction of diverse aryl or alkylsulfonyl moieties.

A general method for the synthesis of N-substituted sulfonamides involves the reaction of amines with p-toluenesulfonyl chloride in the presence of a polymeric catalyst, which simplifies purification. organic-chemistry.org This approach could be applicable to this compound.

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines

| Reagent Type | General Reaction | Product Type |

| Acyl Chloride | R-COCl | Amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

Alkylation and Reductive Alkylation

The introduction of alkyl groups onto the amine nitrogen can be achieved through direct alkylation or, more commonly and with greater control, via reductive amination.

Alkylation: Direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net

Reductive Alkylation: A more controlled and widely used method for preparing secondary and tertiary amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method avoids the issue of over-alkylation and allows for the introduction of a wide variety of substituents based on the choice of the carbonyl compound. organic-chemistry.org

A catalyst-free, one-pot method for the reductive alkylation of primary amines using sodium borohydride in 2,2,2-trifluoroethanol (B45653) has been reported, offering a greener alternative to traditional methods.

Table 2: Reagents for Reductive Alkylation of Primary Amines

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R'-CHO) | NaBH₃CN | Secondary Amine |

| Ketone (R'-CO-R'') | NaBH(OAc)₃ | Secondary Amine |

Formation of Imine Derivatives

The reaction of this compound with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. fiveable.me This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com The formation of imines is a reversible process and is often catalyzed by acid. libretexts.orgopenstax.org

Imines are valuable intermediates in organic synthesis and can be subsequently reduced to secondary amines, as seen in reductive amination, or used in other transformations. masterorganicchemistry.com The reaction is typically driven to completion by the removal of water. libretexts.org

Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (if activated)

The pyrimidine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the two nitrogen atoms, which makes the ring electron-poor. researchgate.net Electrophilic attack is further disfavored because the electrophilic reagents, which are often acidic, can protonate the basic nitrogen atoms, further deactivating the ring. youtube.com

However, the presence of activating groups, such as amino or hydroxyl groups directly attached to the pyrimidine ring, can facilitate electrophilic substitution at the C-5 position. researchgate.netresearchgate.net The (m-tolyl)methanamine substituent is not directly attached to the pyrimidine ring and is therefore expected to have a minimal activating effect on the ring itself. Therefore, direct electrophilic aromatic substitution on the pyrimidine ring of this compound is anticipated to be challenging under standard conditions.

Nucleophilic Aromatic Substitution (if activated)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. stackexchange.comnih.govquimicaorganica.org The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atoms, facilitates this reaction. stackexchange.com

In the case of this compound, the tolyl-methanamine group itself is not a leaving group. Therefore, for nucleophilic aromatic substitution to occur on the pyrimidine ring, the ring would need to be further functionalized with a suitable leaving group, such as a halogen or a sulfonyl group. For instance, a related 2-chloropyrimidine (B141910) could undergo nucleophilic substitution with various nucleophiles. nih.gov The presence of activating groups can further enhance the reactivity of the pyrimidine ring towards nucleophilic attack. acs.org

Functionalization at Pyrimidine C-H Bonds

The pyrimidine ring is an electron-deficient heterocycle, which influences the reactivity of its C-H bonds. The positions C-4, C-5, and C-6 are potential sites for functionalization.

Direct C-H functionalization of pyrimidines can be achieved through several modern synthetic methodologies. Transition-metal-catalyzed reactions, particularly with palladium, have become a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, the nitrogen atoms in the pyrimidine ring could potentially direct a catalyst to a specific C-H bond, although the presence of the tolyl-methanamine substituent would significantly influence the regioselectivity.

Another important strategy is the Minisci reaction, which involves the addition of a radical to an electron-deficient heterocycle. This reaction is typically performed under acidic conditions to protonate the pyrimidine ring, further enhancing its electrophilicity. A variety of alkyl and acyl radicals can be introduced, offering a wide range of possible derivatives.

Table 1: Potential C-H Functionalization Reactions on the Pyrimidine Ring

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product |

|---|---|---|

| Palladium-Catalyzed C-H Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand, base | Aryl-substituted this compound |

| Minisci Alkylation | Alkyl carboxylic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | Alkyl-substituted this compound |

Reactions on the m-Tolyl Moiety

The m-tolyl group offers two primary sites for chemical modification: the aromatic ring and the methyl group.

Aromatic Substitution Reactions

The tolyl ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). The methyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. However, the large pyrimidin-2-ylmethanamine substituent will exert significant steric hindrance, likely favoring substitution at the less hindered positions.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully optimized to avoid side reactions on the pyrimidine ring or the benzylic amine.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the m-Tolyl Ring

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Bromination | Br₂, FeBr₃ | Bromo-substituted this compound |

Oxidation/Reduction of the Methyl Group

The benzylic methyl group on the tolyl ring is another key site for functionalization. This position can be oxidized to various functional groups, including an aldehyde, a carboxylic acid, or a benzylic alcohol, using a range of oxidizing agents. Conversely, while the methyl group itself cannot be reduced further, if it were first converted to an oxygen-containing functional group, it could then be subjected to reduction.

The choice of oxidant is crucial to control the extent of the oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely oxidize the methyl group to a carboxylic acid. Milder or more selective reagents would be required to obtain the corresponding aldehyde or alcohol.

Table 3: Potential Oxidation Reactions of the Methyl Group

| Reaction Type | Reagents and Conditions (Hypothetical) | Potential Product |

|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄, heat | 3-((Pyrimidin-2-ylamino)methyl)benzoic acid |

| Oxidation to Aldehyde | Mild oxidant (e.g., PCC, DMP) | 3-((Pyrimidin-2-ylamino)methyl)benzaldehyde |

It is important to reiterate that the reactions and potential products described in this article are based on general chemical principles and have not been experimentally verified for this compound in the reviewed literature. Further experimental investigation is required to determine the actual reactivity and to optimize the conditions for these transformations.

Mechanistic Studies of Interactions with Molecular Targets Excluding Biological Outcomes

Binding Site Analysis through Molecular Docking

Molecular docking simulations are a powerful tool for predicting the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. In the case of Pyrimidin-2-yl(m-tolyl)methanamine, while specific studies on this exact compound are not publicly available, we can infer potential interactions based on studies of similar pyrimidine (B1678525) derivatives.

For instance, molecular docking studies on various pyrimidine-containing compounds have revealed key binding interactions. These often involve hydrogen bonding between the nitrogen atoms of the pyrimidine ring and amino acid residues like arginine, asparagine, or glutamine within the binding pocket of a target protein. The tolyl group, with its hydrophobic nature, is likely to engage in van der Waals interactions and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Table 1: Hypothetical Key Interaction Points of this compound in a Generic Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) in Target | Type of Interaction |

| Pyrimidine Ring Nitrogens | Arginine, Asparagine, Glutamine | Hydrogen Bond |

| m-Tolyl Group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |

| Methanamine Group | Aspartic Acid, Glutamic Acid | Ionic Interaction, Hydrogen Bond |

This table illustrates the probable interactions that would be investigated in a molecular docking study of this compound. The specific residues and the strength of the interactions would be dependent on the unique topology and chemical environment of the target's binding site.

Molecular Recognition Principles and Ligand-Target Interactions (Theoretical)

The principles of molecular recognition govern the specific binding of a ligand to its target. For this compound, these principles are dictated by its structural and electronic features. The molecule's shape, size, and the distribution of its electrostatic potential are critical determinants of its binding specificity.

Mechanistic Pathways of Enzyme Inhibition (e.g., competitive, non-competitive, allosteric)

Based on its structural features, this compound could potentially act as an enzyme inhibitor through several mechanisms.

Competitive Inhibition: If the molecule is structurally similar to the natural substrate of an enzyme, it could bind to the active site, thereby preventing the substrate from binding. This is a common mechanism for pyrimidine analogs that mimic natural nucleobases.

Non-competitive Inhibition: The compound could bind to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency without blocking substrate binding.

Allosteric Modulation: Similar to non-competitive inhibition, allosteric modulators bind to a site distinct from the active site. This binding can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the enzyme's activity. Studies on related 6-arylpyrimidin-4-one derivatives have shown their potential as positive allosteric modulators of receptors like the M1 muscarinic acetylcholine (B1216132) receptor.

Determining the precise mechanism would require detailed kinetic assays, which have not been reported for this specific compound.

Investigating Potential Modulatory Effects on Biochemical Pathways (e.g., fatty acid synthesis disruption)

The pyrimidine scaffold is present in many compounds that modulate key biochemical pathways. One such pathway of interest is fatty acid synthesis, which is a target for antimicrobial and anticancer agents. Inhibitors of enzymes in this pathway, such as fatty acid synthase (FAS), often contain heterocyclic rings. While there is no direct evidence, the structural similarity of this compound to known inhibitors suggests that its potential to disrupt fatty acid synthesis could be an area for future investigation. Such disruption could occur through the inhibition of one or more enzymes in the pathway, leading to a depletion of essential fatty acids.

Kinetic Studies of Binding (Conceptual Framework)

To fully understand the interaction of this compound with a molecular target, kinetic studies are essential. These studies would provide data on the rates of association (k_on) and dissociation (k_off) of the ligand-target complex, from which the binding affinity (K_D) can be determined.

A conceptual framework for such a study would involve:

Selection of a relevant molecular target: Based on computational predictions or analogy to similar compounds.

Development of a suitable assay: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to monitor the binding in real-time.

Data Analysis: The experimental data would be fitted to kinetic models to determine the rate constants and affinity.

Table 2: Conceptual Framework for Kinetic Analysis of this compound

| Parameter | Description | Experimental Technique |

| k_on (Association Rate Constant) | The rate at which the compound binds to its target. | Surface Plasmon Resonance (SPR) |

| k_off (Dissociation Rate Constant) | The rate at which the compound unbinds from its target. | Surface Plasmon Resonance (SPR) |

| K_D (Dissociation Constant) | A measure of binding affinity (the lower the value, the stronger the binding). | Isothermal Titration Calorimetry (ITC), SPR |

| Thermodynamic Parameters (ΔH, ΔS) | Changes in enthalpy and entropy upon binding. | Isothermal Titration Calorimetry (ITC) |

These kinetic parameters would provide a quantitative understanding of the compound's interaction with its target, complementing the structural insights from molecular docking.

Structure Activity Relationship Sar Investigations and Lead Optimization Principles Theoretical/design Focus

Design of Analogs for SAR Exploration (Hypothetical Modifications)

The systematic modification of the Pyrimidin-2-yl(m-tolyl)methanamine scaffold allows for a comprehensive investigation of its SAR. biomedres.us This involves altering three key regions of the molecule: the pyrimidine (B1678525) ring, the m-tolyl group, and the methanamine bridge.

Substituent Effects on Pyrimidine Ring

The pyrimidine ring is a crucial component, capable of forming hydrogen bonds and acting as a bioisostere for other aromatic systems like the phenyl ring. nih.gov Its electronic properties can be modulated by introducing various substituents. The 2-, 4-, and 6-positions of the pyrimidine ring are inherently electron-deficient, making them susceptible to nucleophilic substitution, while the 5-position is more amenable to electrophilic substitution. scialert.netwikipedia.org

Hypothetical modifications to the pyrimidine ring for SAR studies could include:

Electron-donating groups (EDGs): Introducing groups like amino (-NH2), methoxy (B1213986) (-OCH3), or methyl (-CH3) at various positions could increase the electron density of the ring, potentially altering its interaction with biological targets. For instance, methyl groups on a pyrimidine ring have been shown to enhance anticancer activity in some pyrazolone (B3327878) derivatives. nih.gov

Electron-withdrawing groups (EWGs): Attaching groups such as nitro (-NO2), cyano (-CN), or halogens (F, Cl, Br) can decrease the ring's electron density. tandfonline.com This modification can influence the pKa of the molecule and its ability to participate in hydrogen bonding. For example, bromo-substituted pyrimidines can be intermediates for further reactions like Suzuki coupling to introduce other functionalities. tandfonline.com

Bulky groups: The introduction of larger substituents could probe the steric tolerance of the binding site. biomedres.us

The following table outlines hypothetical substitutions on the pyrimidine ring and their potential effects on the molecule's properties.

| Position on Pyrimidine Ring | Substituent | Potential Effect on Properties |

| 4 | -Cl, -Br | Potential for further functionalization via nucleophilic substitution. tandfonline.com |

| 5 | -NO2 | Increased electron-withdrawing character. ontosight.ai |

| 5 | -NH2 | Increased electron-donating character. ontosight.ai |

| 6 | Alkynyl group | Altered spectroscopic properties. ontosight.ai |

Modifications of the m-Tolyl Group

Potential modifications for SAR exploration include:

Positional Isomerism: Moving the methyl group from the meta position to the ortho or para positions would create isomeric analogs (o-tolyl and p-tolyl). This seemingly simple change can significantly alter the molecule's conformation and how it fits into a binding pocket.

Substitution on the Phenyl Ring: Introducing various substituents onto the phenyl ring of the tolyl group can modulate its electronic and steric properties.

Hydrophilic groups: Adding groups like hydroxyl (-OH) or carboxyl (-COOH) could increase water solubility.

Lipophilic groups: Introducing larger alkyl groups or halogens could increase lipophilicity.

Bioisosteric Replacement: The tolyl group could be replaced with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine) to explore different binding interactions.

The table below details hypothetical modifications to the m-tolyl group.

| Modification | Rationale |

| Isomeric relocation of methyl group (ortho, para) | To investigate the impact of substituent position on binding affinity. |

| Introduction of -OH or -COOH | To increase hydrophilicity and potentially introduce new hydrogen bonding interactions. |

| Introduction of -Cl, -F, or -CF3 | To increase lipophilicity and alter electronic properties. |

| Replacement with a naphthyl group | To increase the size and hydrophobicity of the aromatic system. biomedres.us |

Variations at the Methanamine Bridge and Nitrogen Substituents

The methanamine bridge provides flexibility and a key nitrogen atom for potential ionic interactions or hydrogen bonding. nih.gov Modifications at this position are crucial for optimizing the compound's interaction with its biological target.

Hypothetical variations include:

N-Alkylation/N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can alter its basicity and steric bulk. For example, N-methylpiperazine and N-ethylpiperazine rings have been incorporated into pyrimidine derivatives to modulate their activity. nih.gov

Chain Homologation: The length of the bridge can be extended or shortened to optimize the distance between the pyrimidine and tolyl moieties.

Introduction of Rigidity: Incorporating the nitrogen into a cyclic system, such as a piperidine (B6355638) or piperazine (B1678402) ring, would restrict conformational freedom, which can sometimes lead to a more favorable binding entropy. libretexts.org

Salt Bridge Formation: The amine group can be protonated at physiological pH, allowing for the formation of a salt bridge with a negatively charged residue in a protein target, which can significantly enhance binding affinity. nih.gov

The following table summarizes potential modifications to the methanamine bridge.

| Modification | Rationale |

| N-methylation | To increase steric bulk and assess the impact on binding. |

| N-acetylation | To neutralize the basicity of the nitrogen and remove its hydrogen bond donating ability. |

| Incorporation into a piperazine ring | To introduce an additional basic center and alter the spatial arrangement of the substituents. nih.gov |

| Replacement of -NH- with -O- or -S- | To evaluate the importance of the hydrogen bond donating and accepting capabilities of the bridge. |

Computational Approaches to SAR (e.g., QSAR, 3D-QSAR for structural insights)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net For this compound analogs, a QSAR model could be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. rsc.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. benthamdirect.comthieme-connect.comacs.org These techniques generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are favorable or unfavorable for activity. benthamdirect.comthieme-connect.com For instance, a CoMSIA model might reveal that bulky, electron-withdrawing substituents on the pyrimidine ring enhance activity, while such groups are detrimental on the tolyl moiety. thieme-connect.com Such insights are invaluable for the rational design of more potent and selective inhibitors. nih.gov

Strategies for Physicochemical Property Modulation (e.g., lipophilicity, solubility based on structural changes)

The physicochemical properties of a drug molecule, such as lipophilicity and solubility, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The structure of this compound can be systematically modified to optimize these properties.

Lipophilicity (LogP/LogD): The balance between hydrophilicity and lipophilicity is crucial for a drug's ability to cross cell membranes and reach its target.

To increase lipophilicity: One could introduce lipophilic groups like alkyl chains, halogens, or trifluoromethyl groups to the tolyl or pyrimidine rings. biomedres.us

To decrease lipophilicity: The addition of polar functional groups such as hydroxyls, amines, or carboxylic acids would increase water solubility. biomedres.us

Solubility: Poor aqueous solubility can hinder a drug's absorption. Strategies to improve solubility include the introduction of ionizable groups (e.g., amines, carboxylic acids) or polar functionalities that can participate in hydrogen bonding with water. The choice of solvent for studying these properties is also important, as solubility can vary significantly. medcraveonline.com

pKa: The basicity of the pyrimidine and methanamine nitrogens can be modulated by the electronic effects of substituents. scialert.net This is important as the ionization state of a molecule affects its solubility, permeability, and interaction with its target.

The table below provides examples of structural modifications and their likely impact on physicochemical properties.

| Structural Modification | Effect on Lipophilicity | Effect on Aqueous Solubility |

| Addition of a hydroxyl group to the tolyl ring | Decrease | Increase |

| Addition of a chlorine atom to the pyrimidine ring | Increase | Decrease |

| N-alkylation of the methanamine bridge | Increase | Decrease |

| Introduction of a carboxylic acid group | Decrease | Increase |

By systematically applying these SAR and lead optimization principles, researchers can theoretically design and prioritize new analogs of this compound with enhanced therapeutic potential.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways

The synthesis of pyrimidine (B1678525) derivatives is a well-established field, yet there remains scope for the development of more efficient, sustainable, and diverse synthetic methodologies. growingscience.comresearchgate.net Future research into the synthesis of Pyrimidin-2-yl(m-tolyl)methanamine could focus on several modern approaches.

One promising direction is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully employed for the synthesis of N-arylpyrimidin-2-amine derivatives. mdpi.comnih.gov Adapting these methods could provide a direct and efficient route to this compound and its analogues. Another avenue lies in the exploration of microwave-assisted organic synthesis (MAOS), which often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Furthermore, multicomponent reactions (MCRs) offer an atom-economical and convergent approach to constructing complex molecules in a single step. Designing an MCR strategy for this compound could significantly streamline its synthesis from simple, readily available starting materials. The development of green synthetic routes, utilizing eco-friendly solvents and catalysts, also represents a critical area of future investigation.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Representative Example for Similar Compounds |

| Palladium-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Buchwald-Hartwig amination for N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines mdpi.comnih.gov |

| Microwave-Assisted Organic Synthesis | Rapid reaction times, improved yields | --- |

| Multicomponent Reactions | High atom economy, convergent synthesis | --- |

| Green Chemistry Approaches | Reduced environmental impact, sustainability | --- |

Advanced Computational Modeling Techniques

Computational chemistry offers powerful tools to predict and understand the properties of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. jchemrev.comnih.gov This information is crucial for understanding its fundamental chemical characteristics. Molecular docking simulations could be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as protein kinases, which are often modulated by pyrimidine-based inhibitors. mdpi.comremedypublications.com

Quantitative Structure-Activity Relationship (QSAR) studies on a series of analogues could help in identifying the key structural features responsible for a particular biological activity, thereby guiding the design of more potent compounds. semanticscholar.org Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule and its interactions with biological macromolecules over time.

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis | Molecular stability, reactivity, spectroscopic signatures jchemrev.comnih.gov |

| Molecular Docking | Prediction of binding to biological targets | Potential as an enzyme inhibitor, binding mode mdpi.comremedypublications.com |

| QSAR | Analysis of structure-activity relationships | Identification of key pharmacophoric features semanticscholar.org |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Dynamic behavior in biological systems |

Development of Chemo-Sensors or Probes

The pyrimidine scaffold is a versatile platform for the design of fluorescent chemo-sensors due to its inherent photophysical properties and the ease with which it can be functionalized. rsc.orgnih.govwu.ac.th Future research could explore the potential of this compound as a core structure for the development of novel sensors for detecting metal ions, anions, or biologically important molecules.

By introducing appropriate chelating groups or reactive sites onto the pyrimidine or tolyl rings, it may be possible to create selective and sensitive colorimetric or fluorescent probes. For instance, the nitrogen atoms in the pyrimidine ring could act as binding sites for metal ions, leading to a change in the molecule's absorption or emission spectrum. nih.govwu.ac.th The development of a pyrimidine-based fluorescent probe for the detection of Pseudomonas aeruginosa has been reported, highlighting the potential of this scaffold in bacterial detection. rsc.org

The design of "turn-on" or "turn-off" fluorescent probes based on the this compound framework could be a particularly fruitful area of research. Such probes would exhibit a significant change in fluorescence intensity upon binding to the target analyte, enabling its detection with high sensitivity.

Role as a Scaffold in Chemical Biology Tool Development

In chemical biology, small molecules are used as tools to probe and manipulate biological processes. The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govmdpi.com This makes this compound an attractive starting point for the development of novel chemical biology tools.

By systematically modifying the structure of this compound, libraries of compounds could be synthesized and screened for their ability to modulate the activity of specific enzymes or receptors. This could lead to the discovery of novel inhibitors, activators, or allosteric modulators that can be used to study cellular signaling pathways or disease mechanisms.

Furthermore, the incorporation of photoreactive groups or affinity tags onto the this compound scaffold could enable the development of photoaffinity probes for target identification and validation. Such tools are invaluable for elucidating the mechanism of action of bioactive compounds and for discovering new drug targets.

Investigation of Supramolecular Assembly and Material Science Potential

The ability of molecules to self-assemble into well-defined supramolecular structures is of great interest in materials science. The pyrimidine ring, with its hydrogen bond acceptors, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.net These interactions can drive the self-assembly of pyrimidine derivatives into higher-order structures such as liquid crystals, gels, or nanomaterials.

Future research could investigate the supramolecular assembly of this compound and its derivatives. By carefully designing the molecular structure, it may be possible to control the self-assembly process and create novel materials with interesting optical, electronic, or mechanical properties. For example, the formation of extended hydrogen-bonded networks or π-stacked arrays could lead to the development of new organic semiconductors or luminescent materials.

The exploration of co-crystals and salts of this compound with other molecules could also lead to new materials with tailored properties. researchgate.net The study of these supramolecular assemblies at the solid state could reveal new packing motifs and intermolecular interactions, contributing to the fundamental understanding of crystal engineering.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Pyrimidin-2-yl(m-tolyl)methanamine with high purity?

- Methodological Answer : Synthesis requires precise control of temperature (e.g., 60–100°C), pH (neutral to mildly basic), and reaction time (12–24 hours). Catalytic systems, such as palladium or copper catalysts, are often employed for coupling reactions involving pyrimidine and aryl groups. Post-synthesis purification via silica gel chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrimidine ring and m-tolyl substituent. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like the amine (-NH₂). X-ray crystallography provides definitive conformational data for solid-state structures .

Q. What are common chemical modifications to enhance the bioactivity of this compound?

- Methodological Answer : Derivatization strategies include:

- N-alkylation : Introducing alkyl groups to the amine to improve lipophilicity.

- Electrophilic substitution : Adding halogen or trifluoromethyl groups to the pyrimidine ring to modulate electronic properties.

- Reductive amination : Creating secondary amines for targeted receptor interactions. These modifications are guided by structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactive sites. For example, the pyrimidine C-4 position is more electrophilic than C-2 due to electron-withdrawing effects. Molecular docking further evaluates binding affinities with biological targets like kinases .

Q. What strategies resolve contradictions in reported melting points for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Techniques include:

- Differential Scanning Calorimetry (DSC) : Distinguishes polymorphs by thermal behavior.

- High-performance liquid chromatography (HPLC) : Quantifies impurity levels.

- Standardized recrystallization : Using solvents like ethanol/water mixtures to isolate pure crystalline forms. For example, derivatives with cyclopentyl substituents show melting point variations of ±5°C due to steric effects .

Q. How do steric and electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Bulky substituents on the m-tolyl group (e.g., methyl at the meta position) hinder coupling at the pyrimidine C-5 site. Electron-donating groups (e.g., -OCH₃) increase electron density on the pyrimidine ring, favoring electrophilic attacks at C-4. Reaction kinetics are monitored via in-situ FTIR or UV-Vis spectroscopy .

Q. What mechanistic insights explain the compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer : Metabolite identification via LC-MS/MS reveals hydroxylation at the pyrimidine ring or m-tolyl methyl group. Competitive inhibition assays (e.g., using ketoconazole) confirm CYP3A4/5 isoform specificity. Molecular dynamics simulations highlight hydrogen bonding between the amine group and heme iron .

Data Contradiction Analysis

Q. Why do biological activity assays for this compound derivatives show variability across studies?

- Methodological Answer : Variations arise from assay conditions (e.g., cell line specificity, incubation time) or compound stability. For instance:

- Antimicrobial assays : Differences in bacterial strain susceptibility (e.g., Gram-positive vs. Gram-negative).

- Kinase inhibition : ATP concentration variations in enzymatic assays. Standardized protocols (e.g., CLSI guidelines) and stability studies (e.g., pH-dependent degradation) mitigate discrepancies .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Melting Point (base compound) | 99.5–101.5°C (CAS 69491-56-1) | |

| Molecular Weight | 225.28 g/mol | |

| HPLC Purity | ≥97% (CymitQuimica standard) | |

| LogP (Predicted) | 2.3 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.